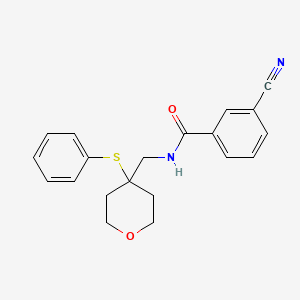

3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Descripción

Propiedades

IUPAC Name |

3-cyano-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c21-14-16-5-4-6-17(13-16)19(23)22-15-20(9-11-24-12-10-20)25-18-7-2-1-3-8-18/h1-8,13H,9-12,15H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJUHFFXVKMNPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C#N)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps:

-

Formation of the Tetrahydropyran Ring: : The tetrahydropyran ring can be synthesized through the hydroalkoxylation of an appropriate olefin precursor. This reaction can be catalyzed by various metal catalysts such as platinum or gold .

-

Introduction of the Phenylthio Group: : The phenylthio group can be introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the tetrahydropyran ring .

-

Formation of the Benzamide Core: : The benzamide core is typically formed through the reaction of a benzoyl chloride with an amine. In this case, the amine would be the intermediate containing the tetrahydropyran and phenylthio groups .

-

Addition of the Cyano Group: : The cyano group can be introduced via a nucleophilic substitution reaction, often using cyanide salts under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The benzamide core can undergo various substitution reactions, particularly at the cyano group or the phenylthio group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidizing the phenylthio group.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can reduce the cyano group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the benzamide core.

Major Products

Oxidation: Sulfoxides or sulfones from the phenylthio group.

Reduction: Primary amines from the cyano group.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide can be used as a building block for more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore

Medicine

Medicinally, compounds with similar structures have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. The specific activity of this compound would depend on its interaction with biological targets.

Industry

In industry, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, where its unique functional groups provide desirable properties.

Mecanismo De Acción

The mechanism of action for 3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the benzamide core might engage in hydrogen bonding or hydrophobic interactions with target proteins.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Groups

The target compound is compared to 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53 from ) and other benzamide derivatives.

Table 1: Structural and Physical Comparison

Analysis of Structural Differences

Heterocyclic Moieties :

- The target compound incorporates a tetrahydro-2H-pyran ring, which is oxygen-containing and saturated, providing conformational flexibility. In contrast, Example 53 features a fused pyrazolopyrimidine-chromene system, introducing rigidity and planar aromaticity .

- The phenylthio group in the target compound introduces sulfur-based hydrophobicity, while Example 53 uses fluorinated aromatic systems for electronic modulation.

Example 53 employs fluoro substituents to improve metabolic stability and bioavailability .

Molecular Weight and Solubility :

- Example 53 has a higher molecular weight (589.1 g/mol) due to its complex heterocyclic system, likely reducing solubility compared to the target compound (exact data unavailable).

Limitations and Gaps in Evidence

- No direct data on the target compound’s physicochemical properties (e.g., melting point, solubility) or biological activity is provided in the evidence.

- Example 53 is the only structurally comparable compound in the provided materials; broader comparisons require access to additional databases or literature.

Actividad Biológica

3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a cyano group, a tetrahydro-pyran moiety, and a benzamide framework, which contribute to its biological properties.

The compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in various pathological processes. Notably, it has been shown to inhibit dipeptidyl peptidase 1 (DPP1), an enzyme implicated in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Enzyme Inhibition

- Dipeptidyl Peptidase 1 (DPP1) : Inhibition of DPP1 can lead to reduced inflammation and improved respiratory function.

- Transforming Growth Factor Beta Receptor I (ALK5) : Related compounds have demonstrated the ability to inhibit ALK5, which is significant in cancer therapy as it plays a role in tumor progression and fibrosis .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against DPP1 with IC50 values indicating effective concentrations for therapeutic applications .

In Vivo Studies

Case studies involving animal models have shown that administration of related compounds can significantly inhibit tumor growth in xenograft models without notable toxicity. For instance, compounds with similar structural characteristics have been tested at doses such as 30 mg/kg, leading to substantial antitumor effects .

Therapeutic Potential

The therapeutic implications of this compound are broad:

- Respiratory Diseases : As an inhibitor of DPP1, it may provide relief in conditions like asthma and COPD.

- Cancer Treatment : Its ability to inhibit ALK5 suggests potential use in the treatment of fibrotic diseases and malignancies.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.